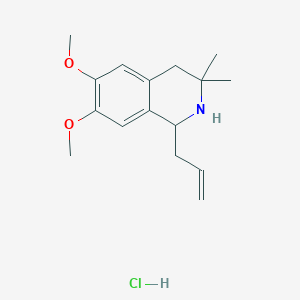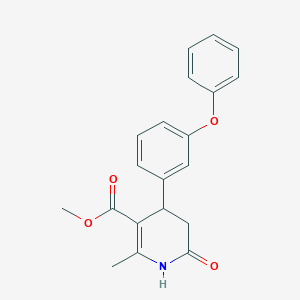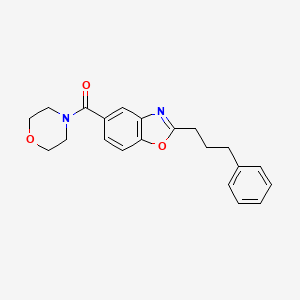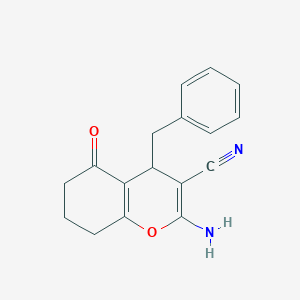![molecular formula C17H21N3O4 B5129503 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, also known as MPDPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPDPH is a potent inhibitor of the enzyme prolyl oligopeptidase (POP), which plays a crucial role in the degradation of neuropeptides in the brain.
Mécanisme D'action
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide exerts its effects by inhibiting the activity of POP, which is a serine protease that cleaves neuropeptides in the brain. By inhibiting POP, this compound increases the levels of neuropeptides, which can modulate various physiological and pathological processes in the brain. Additionally, this compound has been shown to bind to the dopamine transporter, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of neuropeptides, including enkephalins and substance P, in the brain. These neuropeptides are involved in various physiological and pathological processes, including pain perception, stress response, and mood regulation. This compound has also been shown to exhibit antidepressant-like effects in animal models, which may be mediated by its effects on the dopamine transporter.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity as a POP inhibitor, its ability to increase the levels of neuropeptides in the brain, and its potential as a novel therapeutic agent for the treatment of depression. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to elucidate its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, including its potential as a therapeutic agent for the treatment of depression and other neuropsychiatric disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Finally, the development of more selective and potent POP inhibitors may provide new insights into the role of neuropeptides in the brain and their potential as therapeutic targets for neuropsychiatric disorders.
Méthodes De Synthèse
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting product with hydrazine hydrate. The resulting hydrazide is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with piperidine to yield this compound.
Applications De Recherche Scientifique
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been widely studied for its potential applications in various research fields, including neuroscience, psychiatry, and drug discovery. As a potent inhibitor of POP, this compound has been shown to increase the levels of neuropeptides in the brain, which are involved in various physiological and pathological processes. This compound has also been shown to exhibit antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for the treatment of depression.
Propriétés
IUPAC Name |
1-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-14-5-3-2-4-12(14)20-15(21)10-13(17(20)23)19-8-6-11(7-9-19)16(18)22/h2-5,11,13H,6-10H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMWDRCMUXAHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)




![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)